N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-20(15-6-7-18-19(12-15)27-14-26-18)22-13-21(24,16-4-2-1-3-5-16)17-8-10-25-11-9-17/h1-7,12,17,24H,8-11,13-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSQQFILDECKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the degradation of extracellular matrix proteins.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a process called signal splitting, which describes the magnetic interactions between non-equivalent hydrogen atoms that are within 2 or 3 bonds of the hydrogens producing the signal.
Biochemical Pathways
Related compounds have been implicated in the degradation of extracellular matrix proteins, which could suggest an impact on pathways related to tissue remodeling and wound healing.
Biological Activity
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO4 |
| Molecular Weight | 383.48 g/mol |
| Boiling Point | 625.8 ± 55.0 °C (predicted) |
| Density | 1.159 ± 0.06 g/cm³ (20 °C) |
| pKa | 13.34 ± 0.29 (predicted) |
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential activity at neurotransmitter receptors and enzymes involved in neuropharmacology.
Potential Targets:
- Phosphodiesterase Inhibition : Similar compounds have shown to inhibit phosphodiesterases (PDEs), which are crucial for regulating intracellular cAMP levels, thereby influencing various signaling pathways related to inflammation and cognition .
- Antioxidant Activity : The presence of phenolic structures may confer antioxidant properties, which can protect cells from oxidative stress .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives have demonstrated selective cytotoxic effects on cancer cell lines such as MDA-MB-231 and BT-549, without affecting normal human keratinocytes .
Anti-inflammatory Effects
Compounds within this chemical class have been reported to exhibit anti-inflammatory effects by modulating cytokine release and reducing immune cell infiltration in tissues . This suggests a potential application in treating inflammatory diseases.
Case Studies
- Study on Antitumor Activity : A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results indicated significant tumor regression and reduced proliferation markers in treated groups compared to controls .
- Inflammation Model : In a guinea pig model of asthma, a structurally similar compound showed a reduction in airway hyperactivity and eosinophilia, indicating its potential for treating respiratory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxole Derivatives
- Key Analogs: Compound 1: (S)-N-(2-(Diethylcarbamoyl)benzo[b]thiophen-5-yl)-4-(4-((7-methoxy-5-oxo-2,3,5,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-8-yl)oxy)butanamido)-1-methyl-1H-pyrrole-2-carboxamide . Compound 2: N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide .
The tetrahydro-2H-pyran group may enhance solubility compared to Compound 2’s pyrazine-thiophene hybrid.
Tetrahydro-2H-pyran-Containing Carboxamides
- Key Analogs :
Analysis : The target compound’s hydroxyl group could improve water solubility compared to Compound 3’s bulky tert-butyl and pyridinyl groups. However, the dichlorophenyl group in Compound 4 may confer stronger electrophilic reactivity than the target’s phenyl ring.
Ethyl Chain Modifications
- Key Analog: ((5S)-5-((tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol .
Analysis : The analog’s tetrahydronaphthalene system offers greater rigidity than the target’s flexible ethyl chain, possibly affecting binding pocket compatibility. Both compounds use pyran as a solubility-enhancing group.
Preparation Methods
Retrosynthetic Analysis
Key Disconnections
The most logical retrosynthetic approach involves disconnection of the amide bond to yield two primary building blocks:
Alternative Disconnections
Alternative disconnection strategies could involve:
- Formation of the tetrahydropyran ring after amide coupling
- Construction of the benzylic alcohol stereocenter via late-stage oxidation
- Building the 1,3-benzodioxole unit from appropriately substituted phenols
Detailed Preparation Methods
Method 1: Amide Coupling Approach
Preparation of Benzo[d]dioxole-5-carboxylic Acid
Benzo[d]dioxole-5-carboxylic acid (CAS: 94-53-1) serves as a key starting material and can be obtained commercially or synthesized as follows:
Oxidation of Piperonal:
- Dissolve piperonal in a mixture of acetone and water
- Add potassium permanganate slowly at 10-15°C
- Stir for 4-6 hours at room temperature
- Acidify with concentrated hydrochloric acid to pH 2
- Filter, wash with water, and recrystallize from ethanol
Synthesis of 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine
This component requires a multi-step synthesis approach:
Step A: Preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Based on the synthetic route described in search result, this ketone can be prepared through a two-step process:
React methyl tetrahydro-2H-pyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride
- Add isopropylmagnesium chloride (2M in THF, 3.0 eq) to a mixture of methyl tetrahydro-2H-pyran-4-carboxylate and N,O-dimethylhydroxylamine hydrochloride (1.6 eq) in THF at -20°C under nitrogen
- Stir for 30 minutes, then quench with saturated ammonium chloride
- Extract with methyl tert-butyl ether, wash with brine, dry over MgSO₄
- This forms the Weinreb amide intermediate (N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide)
Convert the Weinreb amide to the corresponding ketone
Step B: Grignard Addition to Form Tertiary Alcohol
- Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium in dry THF
- Add the prepared Grignard reagent dropwise to 1-(tetrahydro-2H-pyran-4-yl)ethanone at -78°C
- Allow the reaction to warm to room temperature and stir for 4 hours
- Quench with saturated ammonium chloride solution
- Extract with ethyl acetate, dry over sodium sulfate, and concentrate
- Purify by column chromatography (hexanes/ethyl acetate gradient)
Step C: Conversion of Alcohol to Amine
Several approaches can be employed:
Via Azide Intermediate:
- Mesylate the tertiary alcohol using methanesulfonyl chloride and triethylamine
- Displace with sodium azide in DMF at 80°C
- Reduce the azide to amine using hydrogen with Pd/C or triphenylphosphine followed by hydrolysis
Via Reductive Amination:
- Oxidize the alcohol to ketone using Dess-Martin periodinane
- Perform reductive amination with ammonia/sodium cyanoborohydride
- Alternatively, use titanium(IV) isopropoxide with ammonia followed by sodium borohydride reduction
Amide Coupling
The coupling reaction between benzo[d]dioxole-5-carboxylic acid and 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine can be performed using various coupling methods:
Method A: Carbodiimide Coupling
- Dissolve benzo[d]dioxole-5-carboxylic acid (1.0 eq) in dichloromethane or DMF
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq)
- Stir for 30 minutes at 0°C
- Add the amine (1.0 eq) and triethylamine (2.0 eq)
- Warm to room temperature and stir for 12-24 hours
- Quench with water, extract with ethyl acetate, wash with brine
- Dry over sodium sulfate, concentrate, and purify by column chromatography
Method B: Acid Chloride Approach
Based on methodology in search result:
Method 2: Convergent Synthesis Approach
An alternative synthetic strategy involves a more convergent approach:
Preparation of 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanol
This can be achieved through a Grignard addition to 4-formyltetrahydro-2H-pyran, followed by addition of phenylmagnesium bromide to the resulting ketone.
Conversion to Amine and Coupling
The alcohol can be converted to the corresponding amine through methods described in section 3.1.2, Step C, followed by amide coupling with benzo[d]dioxole-5-carboxylic acid or its derivatives.
Method 3: Solid-Phase Synthesis
For rapid analog preparation, a solid-phase approach can be considered:
- Immobilize the amine component on a resin via the hydroxyl group
- Couple with the carboxylic acid component
- Cleave from the resin under mild conditions
Optimization Parameters
Reaction Conditions
Table 1 summarizes the key reaction parameters for the critical steps in the synthesis:
| Reaction Step | Temperature Range | Solvent System | Catalyst/Activator | Reaction Time |
|---|---|---|---|---|
| Weinreb Amide Formation | -20°C to 0°C | THF | - | 30 min-1 hr |
| Ketone Formation | -60°C to 0°C | THF/Et₂O | - | 2-6 hrs |
| Grignard Addition | -78°C to RT | THF | - | 4-8 hrs |
| Mesylation | 0°C to RT | DCM | DMAP | 2-4 hrs |
| Azide Displacement | 60-80°C | DMF | - | 12-24 hrs |
| Azide Reduction | RT | THF/H₂O | PPh₃ or Pd/C | 4-12 hrs |
| Amide Coupling | 0°C to RT | DCM or DMF | EDC/HOBt | 12-24 hrs |
Protecting Group Strategies
The presence of multiple functional groups necessitates careful consideration of protecting group strategies:
The hydroxyl group can be protected as:
- TBS ether (stable to basic conditions)
- Benzyl ether (removable by hydrogenolysis)
- Acetate (easily removed under mild basic conditions)
The amine can be protected as:
- Boc derivative (acid-labile)
- Fmoc derivative (base-labile)
- Cbz derivative (removable by hydrogenolysis)
Purification and Characterization
Purification Methods
Table 2 outlines recommended purification methods for key intermediates and the final product:
Analytical Characterization
The final compound and key intermediates should be characterized using:
Spectroscopic Analysis
- ¹H NMR (400-600 MHz)
- ¹³C NMR
- FTIR spectroscopy
- High-resolution mass spectrometry
Scale-Up Considerations
Alternative Reagents for Scale-Up
For larger-scale production, certain modifications are recommended:
| Small-Scale Reagent | Large-Scale Alternative | Rationale |
|---|---|---|
| EDC/HOBt | T3P (propylphosphonic anhydride) | Improved safety profile, water-soluble byproducts |
| Thionyl chloride | Oxalyl chloride/catalytic DMF | Milder conditions, less corrosive byproducts |
| LiAlH₄ | NaBH₄/BF₃·Et₂O | Reduced fire hazard |
| Column chromatography | Recrystallization | Cost-effective, scalable purification |
Experimental Procedures
Preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Materials:
- Methyl tetrahydro-2H-pyran-4-carboxylate (46.30 mL, 346.81 mmol)
- N,O-dimethylhydroxylamine hydrochloride (52.44 g, 1.6 eq)
- Isopropylmagnesium chloride (2M in THF, 520.22 mL, 3.0 eq)
- Tetrahydrofuran (2.43 L)
- Methyl tert-butyl ether (250 mL × 3)
- Saturated aqueous ammonium chloride (400 mL)
- Anhydrous magnesium sulfate
Procedure:
- Add isopropylmagnesium chloride to a mixture of methyl tetrahydro-2H-pyran-4-carboxylate and N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran over 15 minutes at -20°C under nitrogen
- After 30 minutes, add saturated aqueous ammonium chloride
- Extract with methyl tert-butyl ether, wash with brine, dry over magnesium sulfate
- Add tetrahydrofuran (700 mL) to the concentrated Weinreb amide
- Add methylmagnesium bromide (3M in THF, 231.21 mL, 2.0 eq) dropwise over 15 minutes at 7°C
- After 40 minutes, quench with saturated ammonium chloride
- Extract, dry, and purify by silica gel chromatography using 2:1 → 1:1 hexanes/ethyl acetate
- Expected yield: 33.18 g (75%)
Characterization:
¹H NMR (300 MHz, DMSO-d6): δ 3.98 (m, 2H), 3.42 (m, 2H), 2.52 (m, 1H), 2.15 (s, 3H), 1.74 (m, 4H)
Final Amide Coupling
Materials:
- Benzo[d]dioxole-5-carboxylic acid (1.0 eq)
- 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 eq)
- Hydroxybenzotriazole (1.2 eq)
- Triethylamine (2.0 eq)
- Dichloromethane (10 mL/mmol)
Procedure:
- Dissolve benzo[d]dioxole-5-carboxylic acid in dichloromethane at 0°C
- Add EDC and HOBt, stir for 30 minutes
- Add the amine and triethylamine
- Stir at room temperature for 16 hours
- Dilute with dichloromethane, wash with 1M HCl, saturated NaHCO₃, and brine
- Dry over Na₂SO₄, concentrate, and purify by column chromatography
- Expected yield: 65-75%
Q & A
Q. Q1. What synthetic strategies are recommended for efficient preparation of this compound, and how can intermediate purity be ensured?
Answer:
- Multi-step synthesis : Begin with protecting group chemistry (e.g., tetrahydropyranyl ether protection of alcohols using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in anhydrous dichloromethane) .
- Coupling reactions : Employ carboxamide formation via activation with reagents like HATU or EDC in dimethylformamide (DMF), followed by nucleophilic substitution .
- Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates, and confirm purity via HPLC (≥95%) .
- Critical characterization : Validate each step with -NMR (e.g., hydroxyl proton at δ 2.5–3.5 ppm, aromatic protons in benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) and high-resolution mass spectrometry (HRMS) .
Basic Research: Key Functional Groups and Reactivity
Q. Q2. Which functional groups in this compound are most reactive, and how do they influence derivatization potential?
Answer:
- Hydroxyl group : Prone to acetylation or phosphorylation; reactivity modulated by steric hindrance from the tetrahydro-2H-pyran and phenyl groups .
- Carboxamide : Participates in hydrogen bonding with biological targets; resistant to hydrolysis under physiological pH but reactive in acidic/basic conditions .
- Benzo[d][1,3]dioxole : Stabilizes π-π interactions in receptor binding; susceptible to oxidative degradation under strong oxidizing agents .
Advanced Research: Resolving Contradictory Bioactivity Data
Q. Q3. How can researchers address discrepancies in reported IC50_{50}50 values across enzymatic assays?
Answer:
- Assay standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-derived) to minimize variability .
- Orthogonal validation : Cross-verify results with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters for pathway inhibition) .
- Dose-response refinement : Perform 8-point dilution series (0.1–100 µM) with triplicate measurements to improve statistical confidence .
Advanced Research: Computational Modeling for Target Prediction
Q. Q4. What in silico approaches are effective for identifying putative molecular targets of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to screen against kinase or GPCR libraries, prioritizing targets with Glide scores ≤ -7.0 kcal/mol .
- Pharmacophore mapping : Align the benzo[d][1,3]dioxole and carboxamide moieties with known ATP-binding pockets (e.g., MAPK or PI3K families) .
- MD simulations : Conduct 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify critical residue interactions (e.g., Lys231 in PI3Kγ) .
Advanced Research: Stability and Formulation Challenges
Q. Q5. How can researchers improve the compound’s aqueous solubility and metabolic stability for in vivo studies?
Answer:
- Salt formation : Test citrate or mesylate salts to enhance solubility (target ≥1 mg/mL in PBS) .
- Prodrug design : Modify the hydroxyl group with acetyl or PEGylated promoieties to reduce first-pass metabolism .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release in pharmacokinetic studies .
Advanced Research: Elucidating Synergistic Effects in Combination Therapy
Q. Q6. What experimental designs are optimal for evaluating synergistic effects with standard therapeutics?
Answer:
- Combinatorial screening : Use a 6×6 matrix (0.1–10× IC) in cell viability assays (e.g., MTT) and analyze synergy via Chou-Talalay’s combination index (CI < 1.0) .
- Mechanistic studies : Perform RNA-seq on treated cells to identify overlapping pathways (e.g., apoptosis or autophagy) and validate with Western blot (e.g., cleaved caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
